BenchChemオンラインストアへようこそ!

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide (CAS 1353977-28-2) is a synthetic small molecule (C₁₀H₁₇ClN₂O₂, MW 232.71 g/mol) classified as a piperidine-acetamide derivative bearing a chloroacetyl substituent. It is commercially supplied at 98% purity and carries GHS06 (Danger) classification with H301/H311/H331 hazard codes, indicating acute toxicity via oral, dermal, and inhalation routes.

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
Cat. No. B7918851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide
Molecular FormulaC10H17ClN2O2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCCN(C1)C(=O)CCl
InChIInChI=1S/C10H17ClN2O2/c1-8(14)12-6-9-3-2-4-13(7-9)10(15)5-11/h9H,2-7H2,1H3,(H,12,14)
InChIKeyUMBSUHGDCJNCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide (CAS 1353977-28-2): Physicochemical Profile and Core Structural Identity


N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide (CAS 1353977-28-2) is a synthetic small molecule (C₁₀H₁₇ClN₂O₂, MW 232.71 g/mol) classified as a piperidine-acetamide derivative bearing a chloroacetyl substituent . It is commercially supplied at 98% purity and carries GHS06 (Danger) classification with H301/H311/H331 hazard codes, indicating acute toxicity via oral, dermal, and inhalation routes . The compound functions as a dual-warhead synthetic intermediate, with the chloroacetyl group acting as an electrophilic handle for nucleophilic displacement and the secondary acetamide providing hydrogen-bond donor capacity (HBD=1) — a feature absent in its N-alkylated tertiary amide analogs [1].

Why In-Class Chloroacetyl-Piperidine Analogs Cannot Replace N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide Without Evidence


The chloroacetyl-piperidine chemotype spans at least a dozen commercially catalogued variants differentiated by N-substitution pattern (methyl, ethyl, isopropyl) and ring connectivity (3-ylmethyl vs. 3-yl vs. 4-yl). Critically, N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide is the only widely available analog retaining a secondary acetamide (HBD=1, TPSA=49.41 Ų), whereas analogs such as N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS 1353985-13-3) and N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (CAS 1353972-95-8) are tertiary amides with HBD=0 [1]. This difference directly alters hydrogen-bonding capacity, conformational preference, and metabolic susceptibility, meaning pharmacological or physicochemical data from one sub-series cannot be extrapolated to another without validation [2]. Additionally, the acute toxicity profile of the target compound (GHS06 Danger, H301/H311/H331) is significantly more stringent than the GHS07 Warning classification common among its N-alkylated analogs, imposing different handling and regulatory requirements .

Quantitative Differentiation Evidence: N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Secondary Acetamide vs. Tertiary Amide Analogs

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide possesses one hydrogen-bond donor (HBD=1) from its secondary acetamide N–H, which is absent in the N-methyl analog (CAS 1353985-13-3, HBD=0) and N-ethyl analog (CAS 1353972-95-8, HBD=0) [1]. The target compound also exhibits a larger topological polar surface area (TPSA=49.41 Ų) compared to the N-ethyl analog (TPSA=40.6 Ų), reflecting increased polarity and potential for hydrogen-bond-mediated target engagement . In contrast, the chloroacetyl warhead electrophilicity is conserved across all analogs (all bear the Cl–CH₂–C(O)– moiety), making this compound the variant of choice when both covalent warhead reactivity and hydrogen-bond donor pharmacophore features are required .

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Topological Polar Surface Area (TPSA) Differentiation from N-Alkylated Analogs

The target compound exhibits a TPSA of 49.41 Ų, which is 8.81 Ų (22%) higher than that of the N-ethyl analog N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (TPSA=40.6 Ų) [1]. This increase is attributable to the secondary amide NH contribution to polar surface area. In oral drug design, a TPSA below 60 Ų generally correlates with good blood-brain barrier penetration, while values between 40–60 Ų occupy a transitional zone where small structural changes can shift CNS exposure profiles. The 22% difference between these two compounds therefore represents a meaningful differentiation for CNS-targeted versus peripherally restricted design strategies .

Drug Design Permeability Prediction Physicochemical Profiling

Toxicity Classification Divergence: GHS06 Danger vs. GHS07 Warning in Analog Series

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide carries a GHS06 'Danger' classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), and is assigned UN 2811 (Toxic solids, organic, n.o.s.), Packing Group III . In contrast, the N-methyl analog 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide (CAS 1250395-79-9) carries only GHS07 'Warning' with H302 (harmful if swallowed), H315, H319, and H335 . This escalates the handling requirements for the target compound from standard laboratory precautions to controlled-substance-level protocols (mandatory poison center contact procedures per P301+P310), affecting facility licensing, shipping classification, and institutional safety review requirements .

Laboratory Safety Chemical Handling Procurement Compliance

Molecular Weight and Rotatable Bond Differentiation vs. N-Ethyl Analog for Physicochemical Triage

The target compound (MW=232.71 g/mol, Rotatable Bonds=3) is 28.05 g/mol (10.7%) lighter and has one fewer rotatable bond than its closest N-ethyl-substituted analog N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (MW=260.76 g/mol, Rotatable Bonds=4) [1]. Both compounds fall within the 'lead-like' property space, but the target compound sits deeper within favorable fragment-based screening criteria (MW<250, RotB≤3), offering greater ligand efficiency potential. The additional N-ethyl group in the comparator adds both lipophilicity (higher XLogP3-AA) and conformational entropy, which may reduce binding specificity in target-based screens .

Lead Optimization Fragment-Based Design Molecular Property Filters

Dual-Warhead Reactivity Profile: Chloroacetyl Electrophile Retained Across Series, Secondary Acetamide as Additional Functional Handle

The target compound uniquely combines two distinct reactive handles: (i) a chloroacetyl electrophile (Cl–CH₂–C(O)–) capable of undergoing nucleophilic displacement with amines, thiols, or azides, and (ii) a secondary acetamide N–H that can participate in hydrogen-bond-directed recognition or undergo further N-functionalization. Analogs such as N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide (CAS 1353985-13-3) lack the free N–H, limiting post-coupling diversification options [1]. This dual-warhead architecture enables a sequential synthetic strategy: initial chloroacetyl displacement for scaffold construction, followed by acetamide-directed transformations, a versatility not available in tertiary amide congeners [2]. Literature precedent for α-chloroacetamide-piperidine hybrids demonstrates that the chloroacetyl moiety alone is sufficient for covalent target engagement in enzyme inhibition contexts, but the secondary amide provides additional affinity through directed hydrogen bonding [3].

Synthetic Chemistry Covalent Inhibitor Design Fragment Elaboration

Commercial Availability: Multi-Supplier Sourcing at 98% Purity with Documented Certificate of Analysis

N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide is stocked at 98% purity by Leyan (Product 1776201) and was previously stocked by Fluorochem (Product F084629, 500 mg at £694.00 as of March 2022), with additional ISO-certified supply from MolCore . The N-methyl analog (CAS 1353985-13-3) is also listed at 98% purity by Leyan, but several other close analogs (including the N-ethyl analog and certain ring-substituted variants) were listed as 'Discontinued' by CymitQuimica as of 2019, indicating supply chain instability within the analog series . Fluorochem's documented CoA availability and multi-continent shipping (EU, UK, China stock locations) for the target compound provide procurement reliability advantages over single-source or discontinued analogs .

Chemical Procurement Supply Chain Reliability Quality Assurance

Optimal Application Scenarios for N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide in Scientific Research


Covalent Fragment and Probe Synthesis Requiring Both Electrophilic Warhead and H-Bond Donor Pharmacophore

For covalent inhibitor or chemical probe campaigns targeting cysteine, serine, or lysine residues, the chloroacetyl group of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide provides a well-precedented electrophilic warhead, while the secondary acetamide N–H (HBD=1) contributes an additional hydrogen-bond donor interaction absent in N-alkylated tertiary amide analogs [1]. The dual-warhead architecture supports a sequential diversification strategy: initial chloroacetyl displacement with amine/thiol nucleophiles to install target-recognition elements, followed by acetamide-directed transformations. This scenario is specifically relevant when structure-based design identifies a hydrogen-bond acceptor in the target binding site that cannot be engaged by tertiary amide-only analogs. The compound's TPSA of 49.41 Ų places it in a favorable range for both target engagement and acceptable permeability [2].

Physicochemical Property-Driven Lead Optimization: Prioritization of Lower-MW, Lower-RotB Scaffolds

In fragment-to-lead or lead optimization workflows where ligand efficiency metrics (LE, LLE, LELP) are primary triage criteria, N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide (MW=232.71, RotB=3) is the preferred scaffold over the N-ethyl analog (MW=260.76, RotB=4) due to its 10.7% lower molecular weight and reduced conformational entropy [1]. This is especially critical when downstream ADME profiling is anticipated, as the additional 28 Da and rotatable bond in the N-ethyl variant predictably reduce solubility and increase metabolic clearance. The target compound thus serves as the more efficient starting point for library enumeration where property-based design filters apply [2].

Medicinal Chemistry Campaigns with Stringent Safety and Regulatory Compliance Requirements

For laboratories and CROs operating under strict EHS protocols, the GHS06 Danger classification (H301/H311/H331) of N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide necessitates institutional poison-control procedures, dedicated storage, and documented handling training [1]. This is a deliberate selection criterion—not a drawback—when the research program specifically requires the secondary acetamide pharmacophore. For programs where the secondary amide is non-essential, the GHS07 Warning-classified N-methyl analogs offer a lower regulatory burden. Procurement teams must therefore weigh the pharmacophore requirement (HBD=1) against the compliance overhead, making the target compound the correct choice specifically when hydrogen-bond donor capacity is mechanistically required [2].

Synthetic Methodology Development Leveraging Dual Reactive Handles for Sequential Derivatization

The compound's two chemically distinct reactive sites—the electrophilic chloroacetyl carbon and the nucleophilic secondary amide nitrogen—enable sequential, chemoselective derivatization strategies that are not feasible with single-handle analogs [1]. This makes it a valuable model substrate for developing orthogonal protection/deprotection methodologies, chemoselective acylation protocols, and tandem reaction sequences. The chloroacetyl group reacts preferentially with soft nucleophiles (thiols > amines), while the acetamide N–H can be selectively deprotonated and alkylated or acylated under basic conditions without affecting the chloroacetyl moiety, provided anhydrous conditions are maintained. Published precedent with α-chloroacetamide heterocycle synthesis supports the utility of this dual-handle architecture in constructing complex molecular frameworks [2].

Quote Request

Request a Quote for N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.